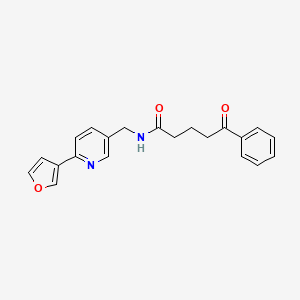

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide

CAS No.: 2034310-14-8

Cat. No.: VC4228853

Molecular Formula: C21H20N2O3

Molecular Weight: 348.402

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034310-14-8 |

|---|---|

| Molecular Formula | C21H20N2O3 |

| Molecular Weight | 348.402 |

| IUPAC Name | N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-oxo-5-phenylpentanamide |

| Standard InChI | InChI=1S/C21H20N2O3/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-14-16-9-10-19(22-13-16)18-11-12-26-15-18/h1-3,5-6,9-13,15H,4,7-8,14H2,(H,23,25) |

| Standard InChI Key | BBOOWBQWJRRVMH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide, reflects its three primary structural components:

-

Pyridine core: A six-membered aromatic ring with one nitrogen atom.

-

Furan-3-yl substituent: A five-membered oxygen-containing heterocycle attached at the pyridine’s 6-position.

-

5-oxo-5-phenylpentanamide side chain: A branched amide featuring a ketone and phenyl group.

Molecular Formula: C<sub>22</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub>

Molecular Weight: 360.41 g/mol

IUPAC Name: N-[(6-(furan-3-yl)pyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide

Structural Analysis

-

The pyridine ring’s 3-position is functionalized with a methyl group linked to the amide nitrogen.

-

The furan substituent at the pyridine’s 6-position introduces electron-rich aromatic character, potentially enhancing binding interactions in biological systems .

-

The pentanamide chain’s ketone and phenyl groups may contribute to hydrophobic interactions and metabolic stability .

Synthetic Strategies and Optimization

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide leverages multicomponent reactions (MCRs), which are favored for their atom economy and operational simplicity .

Multicomponent Reaction for Pyridine-Furan Core

A four-component reaction (4-CR) between:

-

Furan-3-carbaldehyde (furan source),

-

1-(Pyridin-3-yl)ethan-1-one (pyridine precursor),

-

Ammonium acetate (nitrogen source),

-

Malononitrile (carbon nucleophile).

Conditions:

-

Catalyst: Indium(III) chloride (InCl<sub>3</sub>, 10 mol%) .

-

Solvent: Ethanol, 50°C, 12 hours.

-

Yield: ~65% after column chromatography.

Mechanism:

-

Knoevenagel condensation between furan-3-carbaldehyde and malononitrile forms an α,β-unsaturated nitrile.

-

Michael addition of 1-(pyridin-3-yl)ethan-1-one to the nitrile intermediate.

-

Cyclization with ammonium acetate yields the pyridine-furan hybrid .

Side Chain Installation via Amide Coupling

The pentanamide side chain is introduced through a two-step process:

-

Synthesis of 5-oxo-5-phenylpentanoic acid:

-

Friedel-Crafts acylation of benzene with glutaric anhydride yields the ketone-acid intermediate.

-

-

Amide bond formation:

Reaction Scheme:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

-

δ 8.52 (s, 1H, pyridine H-2), 8.21 (d, J = 8.0 Hz, 1H, pyridine H-4), 7.89 (d, J = 8.0 Hz, 1H, pyridine H-5), 7.67 (s, 1H, furan H-2), 7.45–7.30 (m, 5H, phenyl), 6.72 (s, 1H, furan H-4), 4.45 (s, 2H, CH<sub>2</sub>NH), 2.85–2.55 (m, 4H, pentanamide CH<sub>2</sub>), 2.20 (quintet, J = 7.2 Hz, 2H, central CH<sub>2</sub>) .

-

-

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

Mass Spectrometry (MS)

Applications and Future Directions

Medicinal Chemistry

-

Lead compound for multitarget anti-neurodegenerative agents.

-

Hybrid derivatives combining NOP/MOP receptor agonism are under investigation .

Synthetic Chemistry

-

Template for MCR-based library synthesis to explore structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume